苦参碱 B

描述

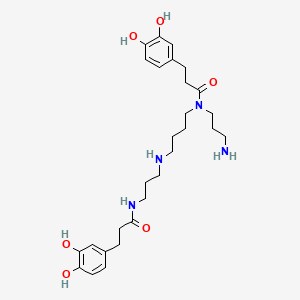

Kukoamine B is a type of amide alkaloid that is found in some plants including Lycium chinense, potatoes, and tomatoes . It is a component of Lycii Cortex and has anti-oxidant, anti-acute inflammatory, and anti-diabetic properties . It was first isolated from a traditional Chinese herb L. chinense .

Synthesis Analysis

The total synthesis of Kukoamine B has been achieved with 1,4-diaminobutane dihydrochloride as the starting material . The synthesis process involves 12 steps and can be performed on a kilogram scale . The compound can be constructed through amidation of amine with acyl chloride .

Molecular Structure Analysis

Kukoamine B has a chemical formula of C28H42N4O6 and a molar mass of 530.666 g/mol . It is a catechol and also a dihydrocaffeic acid derivative of polyamines .

Chemical Reactions Analysis

Kukoamine B has been found to interact with trans-2-nonenal, leading to changes in cell viability of human keratinocytes .

Physical And Chemical Properties Analysis

Kukoamine B is a spermine alkaloid . The mean elimination half-life, clearance, and distribution volume of Kukoamine B were found to be 3.40–4.88 h, 9.35–13.49 L/h, and 45.74–101.90 L, respectively .

科学研究应用

Anti-Diabetic Properties

Research utilizing a metabolomics approach has revealed that KB possesses potent anti-diabetic properties . In a diabetic mouse model, KB treatment resulted in lowered blood glucose levels without the adverse effects typically associated with other anti-diabetic drugs, such as bodyweight gain and hepatomegaly . This suggests KB’s potential as a nutraceutical or pharmaceutical candidate for Type 2 Diabetes Mellitus (T2DM) treatment .

Pharmacokinetics

The pharmacokinetic profile of KB has been thoroughly studied, revealing important parameters such as elimination half-life, clearance, and distribution volume . Understanding these parameters is crucial for the development of KB as a drug, as they influence dosing regimens and predict patient responses .

Antioxidant Effects

KB has shown significant antioxidant properties, which could be beneficial in reducing oxidative stress—a condition implicated in various diseases . The antioxidant and cytoprotective effects of KB suggest its potential application in therapies involving oxidative stress, such as stem cell transplantation .

Lipid Metabolism Regulation

In the context of anti-diabetic effects, KB has been observed to regulate lipid metabolism. It reduces levels of circulating triglycerides and cholesterol, which are critical factors in the management of diabetes and cardiovascular diseases .

Anti-Inflammatory Effects

KB’s ability to reduce systemic inflammation has been documented through its impact on cytokine profiles . By potentially regulating nuclear transcription factors like NF-κB and PPAR, KB may contribute to reducing inflammation and restoring metabolic and inflammatory homeostasis .

安全和危害

属性

IUPAC Name |

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kukoamine B | |

CAS RN |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

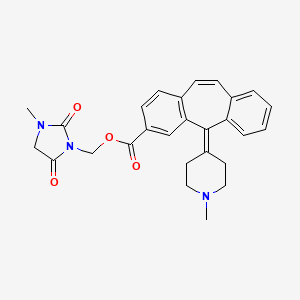

Feasible Synthetic Routes

Q & A

Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?

A1: Kukoamine B exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]

Q2: What are the downstream effects of Kukoamine B binding to LPS?

A2: By inhibiting the LPS/TLR4 signaling pathway, Kukoamine B effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]

Q3: Does Kukoamine B interact with other targets besides LPS?

A3: Yes, research indicates that Kukoamine B can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, Kukoamine B has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []

Q4: How does Kukoamine B affect osteoblast and osteoclast activity?

A4: Studies have shown that Kukoamine B promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []

Q5: What is the molecular formula and weight of Kukoamine B?

A5: The molecular formula of Kukoamine B is C32H42N6O4, and its molecular weight is 574.7 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Kukoamine B under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Kukoamine B. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q7: Does Kukoamine B exhibit any catalytic properties?

A7: The provided research papers do not indicate any catalytic properties associated with Kukoamine B. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.

Q8: Have any computational chemistry studies been conducted on Kukoamine B?

A8: Yes, molecular docking studies have been utilized to investigate the interactions of Kukoamine B with its targets. For instance, docking simulations have provided insights into Kukoamine B's binding mode with CpG DNA, ASGPR, and LPS. [, , ]

Q9: How do structural modifications of Kukoamine B affect its activity?

A9: The research papers provided do not delve into detailed structure-activity relationship studies for Kukoamine B. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.

Q10: Does Kukoamine B's pharmacokinetic profile differ between healthy individuals and sepsis patients?

A10: A population pharmacokinetic (PopPK) model of Kukoamine B was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of Kukoamine B between healthy individuals and sepsis patients.

Q11: What in vitro models have been used to study the effects of Kukoamine B?

A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []

Q12: What in vivo models have been used to study the effects of Kukoamine B?

A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []

Q13: Have any clinical trials been conducted on Kukoamine B?

A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of Kukoamine B in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)